molecular formula C17H15NO2 B2470919 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde CAS No. 299936-51-9

1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

Cat. No. B2470919
CAS RN: 299936-51-9
M. Wt: 265.312
InChI Key: FKONHADGXDSKNF-UHFFFAOYSA-N
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Description

Phenoxyethanol is a colorless liquid with a pleasant odor. It is a glycol ether used as a perfume fixative, insect repellent, antiseptic, solvent, preservative, and also as an anesthetic in fish aquaculture . It is both naturally found and manufactured synthetically .


Synthesis Analysis

Phenoxyethanol is produced by the hydroxyethylation of phenol (Williamson synthesis), for example, in the presence of alkali-metal hydroxides or alkali-metal borohydrides . A series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides was synthesized as a novel anti-TB agent .


Molecular Structure Analysis

The molecular formula for Phenoxyethanol is C8H10O2 . For a related compound, 2-Propenoic acid, 2-phenoxyethyl ester, the molecular formula is C11H12O3 .


Chemical Reactions Analysis

Phenoxyethanol has been used in vaccines and shown to inactivate bacteria, and several types of yeast . A series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides showed excellent in vitro activity against DS Mtb .


Physical And Chemical Properties Analysis

Phenoxyethanol is a colorless, clear, oily liquid with a faint aromatic odor at room temperature and a low water solubility and evaporation rate .

Mechanism of Action

Target of Action

Phenoxyethyl derivatives have been found to interact with various receptors such as acetylcholinesterase (ache), butyrylcholinesterase (bche), human histamine h3 receptor, and estrogen receptor . These receptors play crucial roles in various physiological processes, including neurotransmission and hormonal regulation.

Mode of Action

Phenoxyethanol, a related compound, has been reported to exhibit germicidal and germistatic properties . It is often used together with quaternary ammonium compounds . The compound may interact with its targets, leading to changes in their function and subsequent physiological effects.

Biochemical Pathways

Phenoxyethyl derivatives have been associated with various pharmacological activities, from antitussive to anticancer properties . They are also widely used in selective estrogen receptor modulator (SERM) drugs and can be used to prevent osteoporosis in postmenopausal women .

Pharmacokinetics

A study on the pharmacokinetics of phenoxyethanol, a related compound, showed that it was rapidly absorbed and extensively metabolized to form phenoxyacetic acid (paa) after dermal and inhaled administration . After multiple dosing, the exposures of phenoxyethanol and PAA were decreased, presumably due to the induction of metabolizing enzymes .

Result of Action

Phenoxyethyl derivatives have been associated with various pharmacological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde. For instance, a study on a cross-linked polymer network based on the phenyl monomer, 2-phenoxyethyl acrylate, found that parameters such as the rate of reticulation and monomer composition had a remarkable effect on the variation of the glass transition temperature . This suggests that the physical and chemical properties of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde could be influenced by environmental conditions, potentially affecting its action and stability.

Safety and Hazards

Phenoxyethanol is a vaccine preservative and potential allergen, which may result in a nodular reaction at the site of injection. Possible symptoms include rashes, eczema, and possible death . It reversibly inhibits NMDAR-mediated ion currents .

properties

IUPAC Name

1-(2-phenoxyethyl)indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c19-13-14-12-18(17-9-5-4-8-16(14)17)10-11-20-15-6-2-1-3-7-15/h1-9,12-13H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKONHADGXDSKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332224
Record name 1-(2-phenoxyethyl)indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202747
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

CAS RN

299936-51-9
Record name 1-(2-phenoxyethyl)indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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